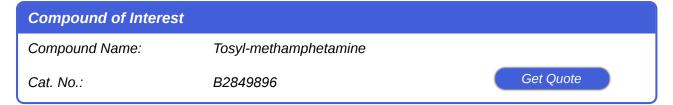


# (S)-Methamphetamine p-toluenesulfonamide CAS number and properties

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## (S)-Methamphetamine p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Methamphetamine p-toluenesulfonamide, a significant compound in forensic science and chemical synthesis. It serves as an analytical reference standard and a precursor, or "masked" form, of (S)-methamphetamine.[1][2][3][4] This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a chemically masked derivative of a controlled substance.

### **Core Properties**

(S)-Methamphetamine p-toluenesulfonamide, also known as N,4-dimethyl-N-[(1S)-1-methyl-2-phenylethyl]-benzenesulfonamide, is the N-tosylated derivative of (S)-methamphetamine.[1][2] The tosyl group acts as a protecting group for the secondary amine of methamphetamine, altering its chemical properties and making it difficult to identify using standard analytical techniques for amphetamines.[4][5]

#### **Physicochemical Data**

The quantitative properties of (S)-Methamphetamine p-toluenesulfonamide are summarized in the table below.



Property	Value	Source(s)
CAS Number	74810-23-4	[1][3]
Molecular Formula	C17H21NO2S	[1][3]
Molecular Weight	303.4 g/mol	[1][3]
Boiling Point	439.4 ± 48.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Melting Point	Not Available	[1]
Solubility	DMSO: MiscibleMethyl Acetate: 10 mg/mL	[3]
UV λmax	234 nm	[2][3]
Purity	≥98% (as reference standard)	[2][3]
Storage Temperature	-20°C	[2][3]
Stability	≥ 5 years (at -20°C)	[2][3]

## **Synthesis and Deprotection**

(S)-Methamphetamine p-toluenesulfonamide is synthesized by reacting (S)-methamphetamine with p-toluenesulfonyl chloride. Its primary chemical significance lies in its role as a precursor that can be converted back to (S)-methamphetamine. This process, known as deprotection, typically involves acid hydrolysis.

## Experimental Protocol: Deprotection to (S)-Methamphetamine

The following is a representative protocol for the acid-catalyzed deprotection of the tosyl group to yield the parent amine. A study by Collins et al. (2018), referenced in related literature, demonstrated that p-tosyl methylamphetamine could be converted to methamphetamine using hydrochloric acid and moderate heat.[4]

#### Foundational & Exploratory





Objective: To remove the p-toluenesulfonyl group from (S)-Methamphetamine p-toluenesulfonamide to yield (S)-methamphetamine.

#### Materials:

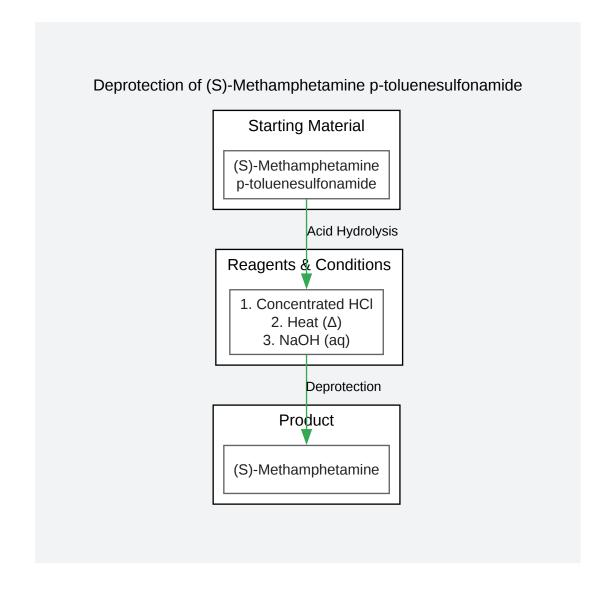
- (S)-Methamphetamine p-toluenesulfonamide
- Concentrated Hydrochloric Acid (HCl)
- Suitable solvent (e.g., dioxane or acetic acid)
- Water
- Sodium hydroxide (NaOH) solution (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Distilled water
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Reaction Setup: Dissolve (S)-Methamphetamine p-toluenesulfonamide in a suitable solvent like dioxane or acetic acid in a round-bottom flask.
- Acid Hydrolysis: Add concentrated hydrochloric acid to the solution. The mixture is then
  heated to a moderate temperature (e.g., 50-100°C) and stirred for a period ranging from 30
  minutes to several hours, depending on the scale and concentration. The reaction progress
  can be monitored by thin-layer chromatography (TLC).
- Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully
  neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is basic
  (pH > 10).



- Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
- Washing: Combine the organic extracts and wash with distilled water to remove any remaining salts.
- Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude (S)-methamphetamine.
- Purification (Optional): The crude product can be further purified by distillation or crystallization if required.





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Caption: Synthesis of (S)-methamphetamine via acid hydrolysis.

## **Analytical Characterization**

The identification of N-tosylated amphetamines presents a challenge for standard forensic analytical workflows.[5] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for characterization, often in a complementary manner.[4][5]

### **Experimental Protocol: GC-MS Analysis**

The following is a generalized protocol for the analysis of a sample suspected to contain (S)-Methamphetamine p-toluenesulfonamide. It is important to note that some N-protected derivatives can be thermally labile and may degrade or rearrange in the GC inlet.[5]

Objective: To identify and quantify (S)-Methamphetamine p-toluenesulfonamide in a sample using GC-MS.

#### Materials and Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms or equivalent)
- Helium carrier gas
- Sample dissolved in a suitable solvent (e.g., methyl acetate or methanol)
- Analytical reference standard of (S)-Methamphetamine p-toluenesulfonamide

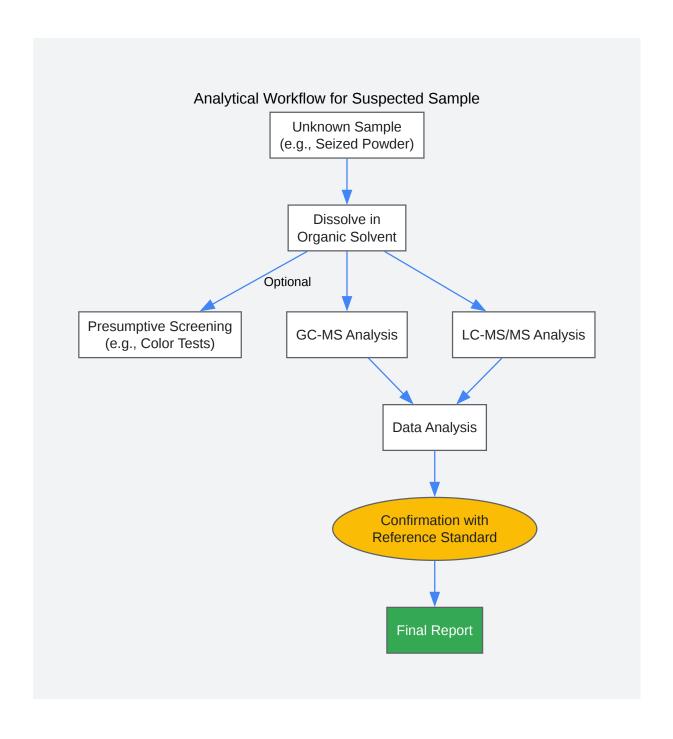
#### Procedure:

- Sample Preparation: Dissolve a known quantity of the sample in an appropriate solvent to a concentration suitable for GC-MS analysis (e.g., 1 mg/mL).
- Instrument Conditions:



- Inlet Temperature: 250-280°C (Note: Lower temperatures may be necessary to prevent thermal degradation).
- Injection Mode: Splitless or split, depending on sample concentration.
- o Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 90°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300-310°C) and hold for several minutes.
- MS Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230°C.
- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-500 amu.
- Analysis: Inject the sample onto the GC-MS system.
- Data Interpretation: Compare the retention time and mass spectrum of any detected peaks to an analytical reference standard of (S)-Methamphetamine p-toluenesulfonamide.





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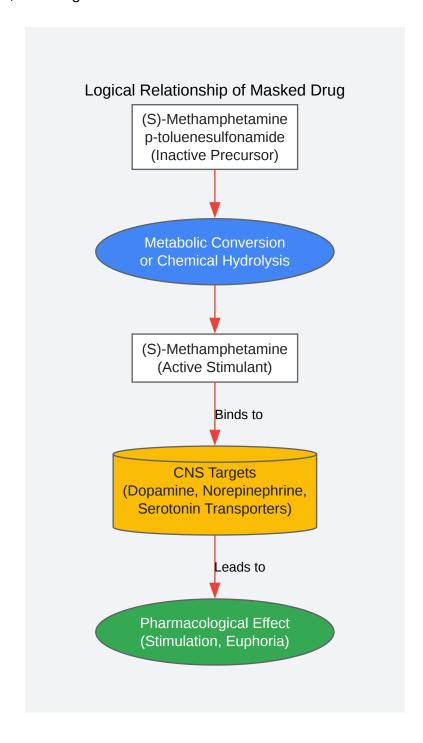
Caption: General workflow for analyzing a suspected sample.

## **Biological Activity and Signaling Pathways**

(S)-Methamphetamine p-toluenesulfonamide is not known to have significant direct pharmacological activity. Its primary relevance in a biological context is as a "prodrug" or



masked compound that can be metabolized or converted in vivo to the highly active (S)-methamphetamine. Therefore, it does not have its own characterized signaling pathways. The toxicological and pharmacological effects would be those of its parent compound, (S)-methamphetamine, following conversion.



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Caption: Role as an inactive precursor to active (S)-methamphetamine.



#### Conclusion

(S)-Methamphetamine p-toluenesulfonamide is a compound of significant interest to the forensic and chemical communities. Its properties are well-defined, although some data, such as a definitive melting point, are not readily available in public literature. As a chemically masked version of (S)-methamphetamine, it poses a challenge to routine drug screening protocols. The information and experimental outlines provided in this guide serve as a foundational resource for professionals working with this and similar N-protected amphetamine derivatives.

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